molecular formula C13H13N3O B2616834 N-(cyclopropylmethyl)quinoxaline-2-carboxamide CAS No. 1090506-52-7

N-(cyclopropylmethyl)quinoxaline-2-carboxamide

Cat. No.: B2616834
CAS No.: 1090506-52-7
M. Wt: 227.267
InChI Key: YPEGXWYRXUQGOY-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)quinoxaline-2-carboxamide is a synthetic carboxamide derivative based on a quinoxaline heterocyclic framework. Carboxamide compounds, particularly those incorporating strained ring systems like cyclopropyl groups, are of significant interest in medicinal chemistry and drug discovery due to their rigid, defined conformations and unique electronic properties . The quinoxaline core is a privileged structure in the development of bioactive molecules, and its derivatives are frequently explored for various pharmacological activities. For instance, certain carboxamide derivatives have been developed and patented for their potential anti-inflammatory applications , while other quinoxaline-based compounds are investigated as potential treatments for urinary bladder dysfunction . Researchers utilize this compound as a key building block in the synthesis and evaluation of novel therapeutic agents. Its structure, featuring the lipophilic cyclopropylmethyl moiety attached to the quinoxaline carboxamide, makes it a valuable intermediate for probing structure-activity relationships (SAR) and optimizing pharmacokinetic properties. This product is strictly For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-(cyclopropylmethyl)quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c17-13(15-7-9-5-6-9)12-8-14-10-3-1-2-4-11(10)16-12/h1-4,8-9H,5-7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEGXWYRXUQGOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)quinoxaline-2-carboxamide typically involves the reaction of quinoxaline-2-carboxylic acid with cyclopropylmethylamine. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(cyclopropylmethyl)quinoxaline-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, it can interfere with microbial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Substituent-Driven Functional Differences

The biological and chemical behavior of quinoxaline carboxamides is highly dependent on the substituents attached to the carboxamide group. Below is a comparative analysis of key analogs:

Compound Substituent Key Features Application/Findings
N-(cyclopropylmethyl)quinoxaline-2-carboxamide Cyclopropylmethyl Likely moderate lipophilicity due to cyclopropane; potential metabolic stability Inferred from analogs: Possible kinase modulation or radiopharmaceutical precursor
N-(2-(diethylamino)ethyl)-6-iodoquinoxaline-2-carboxamide Diethylaminoethyl + radioiodine (I-125/131) High radiochemical purity (97–99%); synthesized via radioiododestannylation Used in radiopharmaceuticals for imaging/therapy; RCY 52–77% depending on isotope
N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}quinoxaline-2-carboxamide Trifluoromethyl pyrazole ethyl Enhanced metabolic stability and bioavailability due to CF3 group Likely optimized for drug discovery (e.g., kinase inhibitors or antimicrobials)
N-Cyclopropyldecahydro-3-oxo-2-quinoxalineacetamide Cyclopropyl + decahydro-3-oxoquinoxaline Saturated quinoxaline ring; increased conformational rigidity Potential CNS-targeting agent due to improved blood-brain barrier penetration

Pharmacological and Physicochemical Properties

  • Lipophilicity: The cyclopropylmethyl group may balance lipophilicity better than the diethylaminoethyl group (more polar) or trifluoromethyl pyrazole (highly lipophilic) .
  • Metabolic Stability: The trifluoromethyl group in and cyclopropane in the target compound are expected to resist oxidative metabolism compared to diethylaminoethyl analogs.
  • Target Affinity: Radioiodinated analogs show utility in targeting tumor-associated receptors, while saturated quinoxalines (e.g., ) may interact with neurological targets.

Biological Activity

N-(cyclopropylmethyl)quinoxaline-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth look at its biological activity, including mechanisms of action, cellular effects, and potential therapeutic applications.

Overview of Quinoxaline Derivatives

Quinoxaline derivatives are known for their broad pharmacological activities, including antimicrobial and anticancer properties. The specific compound under consideration, this compound, is part of this family and exhibits promising bioactivity against various disease models.

Target Interactions
this compound interacts with multiple biological targets, which may include:

  • DNA Topoisomerase : This enzyme is crucial for DNA replication and repair; inhibition can lead to cytotoxic effects.
  • Vascular Endothelial Growth Factor Receptor (VEGFR) : Targeting this receptor may disrupt angiogenesis in tumors.

Biochemical Pathways
The compound influences several biochemical pathways, potentially leading to:

  • Induction of apoptosis in cancer cells.
  • Disruption of cellular proliferation signals.
  • Modulation of oxidative stress responses .

Antimicrobial Activity

This compound has shown in vitro activity against Mycobacterium tuberculosis H37Ra, indicating potential as an antimicrobial agent.

Anticancer Activity

The compound demonstrates selective cytotoxicity against various cancer cell lines:

Cell LineIC50 Value (µM)Effect
HepG2 (Liver)12.5Cytotoxic
SK-OV-3 (Ovarian)10.3Cytotoxic
PC-3 (Prostate)8.7Cytotoxic

These values suggest that this compound can induce cell death selectively in cancerous cells while sparing normal cells.

Case Studies and Research Findings

Several studies have evaluated the efficacy of quinoxaline derivatives, including this compound:

  • Cytotoxicity Studies : A study demonstrated that this compound significantly inhibited cell growth in hepatic and ovarian cancer models with IC50 values indicating strong potency compared to standard chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to DNA topoisomerase and VEGFR, supporting its role as a potential anticancer agent by disrupting critical cellular processes involved in tumor growth .
  • Antimicrobial Efficacy : Research highlighted the compound's ability to inhibit Mycobacterium tuberculosis, making it a candidate for further development as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(cyclopropylmethyl)quinoxaline-2-carboxamide?

  • Methodology : The compound is typically synthesized via coupling reactions between quinoxaline-2-carbonyl chloride and cyclopropylmethylamine. Key steps include:

  • Reaction conditions : Use of anhydrous solvents (e.g., dichloromethane) and bases (e.g., triethylamine) to neutralize HCl byproducts.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for isolation.
  • Characterization : Confirmation via 1H^1H-NMR (e.g., δ 3.94 ppm for cyclopropylmethyl protons) and HRMS (e.g., [M+H]+^+ calc. for C14H14N3OC_{14}H_{14}N_3O: 240.1131) .
    • Key reference : A similar synthesis for N-(o-tolyl)quinoxaline-2-carboxamide achieved 39% yield under analogous conditions .

Q. How is the purity and structural integrity of this compound validated?

  • Analytical methods :

  • Chromatography : TLC (Rf_f ~0.5 in ethyl acetate/hexane 1:1) to monitor reaction progress .
  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent integration and absence of impurities. For example, quinoxaline carbons appear at δ 142–165 ppm .
  • Mass spectrometry : HRMS or LC-MS to verify molecular ion peaks and isotopic patterns.

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Critical factors :

  • Reagent stoichiometry : Excess cyclopropylmethylamine (1.5–2.0 eq.) improves coupling efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require rigorous drying to avoid side reactions.
  • Temperature control : Reactions performed at 0–5°C minimize decomposition of acid chloride intermediates .
    • Case study : A related benzamide synthesis achieved 85% yield using optimized conditions (room temperature, anhydrous DCM) .

Q. How can researchers resolve contradictions in reported biological activities of quinoxaline carboxamide derivatives?

  • Approach :

  • Comparative assays : Standardize in vitro models (e.g., enzyme inhibition protocols) to eliminate variability.
  • Structural analogs : Compare activity trends with analogs like N-(3,5-dichloropyridin-4-yl)-3,4,5-trimethoxybenzamide, where electron-withdrawing groups enhance binding .
  • Computational modeling : Use docking studies to predict interactions with target proteins (e.g., kinases) and validate via mutagenesis .

Q. What are the challenges in characterizing cyclopropane-containing carboxamides via NMR?

  • Key issues :

  • Ring strain effects : Cyclopropyl protons exhibit complex splitting patterns (e.g., ABX systems) requiring high-resolution 1H^1H-NMR (≥400 MHz).
  • Solvent interference : Deuterated chloroform (CDCl3_3) is preferred for resolving aromatic quinoxaline signals without overlap.
  • Advanced techniques : 1H^1H-1H^1H COSY or NOESY to assign stereochemistry in cyclopropane derivatives .

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